molecular formula C15H14F3N3O3 B1384531 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate CAS No. 1311318-11-2

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate

Cat. No.: B1384531
CAS No.: 1311318-11-2
M. Wt: 341.28 g/mol
InChI Key: CGEIGMXVGXDRKZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C15H14F3N3O3 This compound is characterized by the presence of a trifluoroethyl group, a carbamate linkage, and a pyrimidinyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable isocyanate derivative of the pyrimidinyl phenyl compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is often heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The carbamate linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate
  • 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]urethane

Uniqueness

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-2-10-7-12(22)21-13(19-10)9-4-3-5-11(6-9)20-14(23)24-8-15(16,17)18/h3-7H,2,8H2,1H3,(H,20,23)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIGMXVGXDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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